molecular formula C9H13BrN2O2 B2449594 methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate CAS No. 1005566-41-5

methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

Cat. No. B2449594
CAS RN: 1005566-41-5
M. Wt: 261.119
InChI Key: QLUGRUQWDRGFAU-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a chemical compound with a molecular formula of C10H15BrN2O2. It is commonly used in scientific research for its unique properties and potential applications in various fields.

Scientific Research Applications

Synthesis and Catalytic Properties

Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is involved in the synthesis of various multidendate ligands, like methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)propanoate. These compounds have been examined for their catalytic properties, particularly in the catalytic oxidation of catechol to quinone with dioxygen at ambient conditions. The synthesized copper (II) complexes of these ligands demonstrated varied catalytic oxidation rates (Boussalah et al., 2009).

Corrosion Inhibition

Another application is in corrosion inhibition. For instance, derivatives like N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide have shown high efficiency as corrosion inhibitors. These compounds exhibit excellent inhibitory properties even at low concentrations and their adsorption on surfaces like carbon steel follows the Langmuir adsorption isotherm (Tawfik, 2015).

Proton Transfer Studies

Studies on compounds like 2-(1H-pyrazol-5-yl)pyridines, which are closely related to this compound, have revealed that they provide rare examples of molecules exhibiting three types of photoreactions. These include excited-state intramolecular and intermolecular double-proton transfers, and solvent-assisted double-proton transfer. These properties are significant for understanding the photophysical behavior of pyrazole derivatives (Vetokhina et al., 2012).

Antibacterial and Antifungal Activities

Derivatives of this compound have been synthesized and tested for their antibacterial and antifungal activities. For instance, some synthesized bipyrazolyl derivatives have shown significant antimicrobial activity against various bacterial and fungal species. This makes them potential candidates for developing new antimicrobial agents (Pundeer et al., 2013).

Inhibitors of Corrosion

Compounds like methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate have shown effectiveness as inhibitors of corrosion of materials like C38 steel in hydrochloric acid. Their high inhibition efficiency and the mechanism of protection they offer, such as cathodic inhibition by polarization and charge-transfer, make them valuable in materials science (Missoum et al., 2013).

properties

IUPAC Name

methyl 2-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-5-8(10)6(2)12(11-5)7(3)9(13)14-4/h7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUGRUQWDRGFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)OC)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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